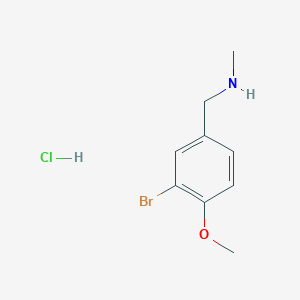
N'-(2-chloroacetyl)-4-ethoxybenzohydrazide
Descripción general
Descripción
“N’-(2-chloroacetyl)-4-ethoxybenzohydrazide” is a complex organic compound. It contains a benzohydrazide group, which is a common moiety in medicinal chemistry due to its potential biological activities . The compound also has a chloroacetyl group, which is often involved in various chemical reactions .
Synthesis Analysis
While specific synthesis methods for “N’-(2-chloroacetyl)-4-ethoxybenzohydrazide” are not available, similar compounds are often synthesized through acylation reactions. For instance, N-chloroacetylation of amino compounds can be achieved using chloroacetyl chloride .Chemical Reactions Analysis
The compound likely undergoes reactions typical for its functional groups. For example, the chloroacetyl group can participate in nucleophilic substitution reactions .Aplicaciones Científicas De Investigación
Occurrence and Fate of Chemical Compounds in Environments
Research in aquatic environments has highlighted the occurrence, fate, and behavior of various chemical compounds, such as parabens. These studies investigate the persistence and transformation of chemicals in water bodies, which is crucial for understanding the environmental impact of synthetic compounds. Such methodologies could be relevant for studying N'-(2-chloroacetyl)-4-ethoxybenzohydrazide in environmental contexts (Haman, Dauchy, Rosin, & Munoz, 2015).
Analytical Methods for Chemical Analysis
The development and application of analytical methods to determine antioxidant activity highlight the importance of understanding chemical interactions and mechanisms. Such methods are crucial for the comprehensive study of chemical compounds, including their stability, reactivity, and biological activities. These techniques could be applied to analyze the properties and applications of N'-(2-chloroacetyl)-4-ethoxybenzohydrazide (Munteanu & Apetrei, 2021).
Synthetic Procedures in Medicinal Chemistry
Research on synthetic procedures aims to develop new compounds with potential therapeutic applications. This involves exploring chemical reactions, synthesis routes, and the biological activity of synthesized compounds. Understanding these procedures is fundamental for the development of new drugs or materials based on specific chemical frameworks, such as N'-(2-chloroacetyl)-4-ethoxybenzohydrazide (Rosales-Hernández, Mendieta-Wejebe, Tamay-Cach, & Cruz, 2022).
Enzymatic Treatment of Organic Pollutants
The use of enzymes in the treatment of wastewater contaminated with organic pollutants is an area of environmental biotechnology with direct implications for the removal and degradation of hazardous substances. Research on oxidoreductive enzymes and their applications in decolorizing and detoxifying textile dyes and other pollutants could provide insight into potential biotechnological applications of N'-(2-chloroacetyl)-4-ethoxybenzohydrazide for environmental remediation (Husain, 2006).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide is Methionine aminopeptidase 2 . This enzyme is responsible for the removal of the N-terminal methionine from nascent proteins .
Mode of Action
N’-(2-chloroacetyl)-4-ethoxybenzohydrazide interacts with its targets through a process known as thioether macrocyclization . This involves the formation of a macrocyclic structure with the target protein, leading to changes in the protein’s function .
Biochemical Pathways
The compound’s interaction with Methionine aminopeptidase 2 can affect the protein synthesis pathway . By altering the removal of the N-terminal methionine from nascent proteins, it can influence the structure and function of these proteins .
Pharmacokinetics
Similar compounds have been shown to exhibitlow proteolytic stability and poor membrane permeability .
Result of Action
Its interaction with methionine aminopeptidase 2 suggests it could influenceprotein synthesis and function .
Action Environment
The action of N’-(2-chloroacetyl)-4-ethoxybenzohydrazide can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of water . Additionally, the compound’s efficacy can be influenced by the pH and temperature of its environment .
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-4-ethoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-17-9-5-3-8(4-6-9)11(16)14-13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCKPUMDDVLOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NNC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-chloroacetyl)-4-ethoxybenzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[2-(acetylamino)ethyl]-2-chloroacetamide](/img/structure/B3372054.png)
![4-Acetyl-3,4-dihydro-2H-benzo[1,4]oxazine-3-carbonitrile](/img/structure/B3372062.png)

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
